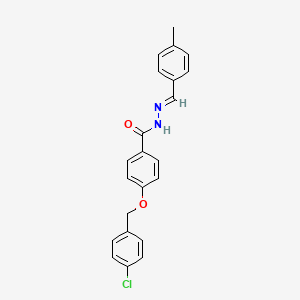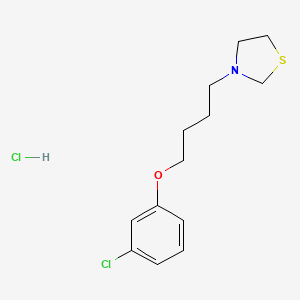![molecular formula C9H21NO B12000467 1-[Di(propan-2-yl)amino]propan-2-ol CAS No. 2109-63-9](/img/structure/B12000467.png)
1-[Di(propan-2-yl)amino]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[Di(propan-2-yl)amino]propan-2-ol is an organic compound that belongs to the class of secondary amines and alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a propan-2-ol backbone, with a di(propan-2-yl)amino group attached to the first carbon atom. This compound is known for its versatile chemical properties and has found applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[Di(propan-2-yl)amino]propan-2-ol can be synthesized through several methods. One common approach involves the reaction of propan-2-ol with di(propan-2-yl)amine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Commonly used catalysts include transition metal complexes and acidic or basic catalysts, depending on the specific reaction pathway.
Análisis De Reacciones Químicas
Types of Reactions: 1-[Di(propan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and alcohol derivatives.
Aplicaciones Científicas De Investigación
1-[Di(propan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: It has been investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-[Di(propan-2-yl)amino]propan-2-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling pathways.
Comparación Con Compuestos Similares
1-[Di(propan-2-yl)amino]propan-2-ol can be compared with other similar compounds, such as:
1-[Di(propan-2-yl)amino]ethanol: Similar structure but with an ethanol backbone.
1-[Di(propan-2-yl)amino]butan-2-ol: Similar structure but with a butan-2-ol backbone.
1-[Di(propan-2-yl)amino]propan-1-ol: Similar structure but with the amino group attached to the first carbon atom.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and industrial processes.
Propiedades
Número CAS |
2109-63-9 |
|---|---|
Fórmula molecular |
C9H21NO |
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
1-[di(propan-2-yl)amino]propan-2-ol |
InChI |
InChI=1S/C9H21NO/c1-7(2)10(8(3)4)6-9(5)11/h7-9,11H,6H2,1-5H3 |
Clave InChI |
IPWSGYSCKAXGQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(CC(C)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12000397.png)

![2,4-Dichloro-6-(7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenol](/img/structure/B12000407.png)


![3-[(4-Methylbenzyl)thio]valine](/img/structure/B12000412.png)


![5-(4-tert-butylphenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12000425.png)

![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12000446.png)
![2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide](/img/structure/B12000451.png)
![Bis[4-(bromomethyl)phenyl] sulfone](/img/structure/B12000457.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B12000460.png)
